molecular formula C21H23NO4 B11393881 2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide

2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide

Cat. No.: B11393881
M. Wt: 353.4 g/mol
InChI Key: MZWJBVIOOSJWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a phenoxy group and two furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]ACETAMIDE typically involves the reaction of 2,3-dimethylphenol with furan-2-carbaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions include various substituted phenoxy derivatives and furan carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The phenoxy and furan groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2′-(2-Furylmethylene)bis(5-methylfuran): A compound with similar furan rings but different substitution patterns.

    5-Methylfuran-2-propionaldehyde: Another furan derivative with distinct functional groups.

Uniqueness

2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of phenoxy and furan groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide

InChI

InChI=1S/C21H23NO4/c1-15-6-4-8-20(17(15)3)25-14-21(23)22(12-18-7-5-11-24-18)13-19-10-9-16(2)26-19/h4-11H,12-14H2,1-3H3

InChI Key

MZWJBVIOOSJWDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=C(O3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.